四氨合铂(II)四氯-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

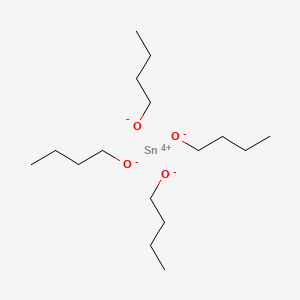

Tetraammineplatinum(II) tetrachloro- is an inorganic compound composed of platinum, nitrogen, and chlorine. It is a coordination complex, which is a type of chemical compound that consists of a metal ion bonded to a set of molecules or anions. It is used in a variety of scientific research applications, including as a catalyst for reactions, as a reagent for chemical synthesis, and as a fluorescent probe.

科学研究应用

铂基化疗药物:机制和作用

铂基化疗药物,如顺铂,是治疗各种实体瘤最广泛使用的药物之一。它们的有效性主要源于它们与 DNA 的相互作用,导致癌细胞凋亡。这些化合物(包括顺铂、卡铂和奥沙利铂)的免疫原性作用通过调节免疫系统增强了它们的抗癌功效。这种调节涉及诱导一种免疫原性类型的癌细胞死亡,其特征是钙网蛋白暴露以及 ATP 和高迁移率族蛋白盒-1 (HMGB-1) 的释放,这可以增强针对肿瘤细胞的免疫应答 (Hato 等人,2014)。

铂类药物研究的进展

对铂化合物的研究已经从它们的直接细胞毒性作用扩展到它们在免疫调节方面的潜力。这包括 STAT 信号传导的调节和效应免疫应答的增强,这可以用来提高铂基治疗的临床疗效。临床研究正在探索这些免疫原性特性,以最大程度地发挥铂类化疗药物的治疗益处 (Hato 等人,2014)。

安全和危害

未来方向

作用机制

Target of Action

Tetraammineplatinum(II) Tetrachloro- is a coordination complex of platinum (II), consisting of a central platinum ion surrounded by four ammine (NH3) ligands

Mode of Action

It is known that it can be used as a source of platinum .

Biochemical Pathways

It is known to be used in the synthesis of other platinum-based catalysts .

Pharmacokinetics

It is known that the compound has a melting point of 320 °c (dec) (lit) and a density of 4 g/mL at 25 °C (lit) .

Action Environment

It is known that the compound is used as a precursor to synthesize other platinum catalysts .

属性

| { "Design of the Synthesis Pathway": "The synthesis of TETRAAMMINEPLATINUM(II) TETRACHLORO- can be achieved through a two-step process. The first step involves the synthesis of tetraammineplatinum(II) chloride, which is then reacted with hydrogen chloride to form TETRAAMMINEPLATINUM(II) TETRACHLORO-.", "Starting Materials": [ "Platinum(II) chloride", "Ammonia solution", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: Synthesis of tetraammineplatinum(II) chloride", "1. Dissolve platinum(II) chloride in water to form a solution.", "2. Slowly add ammonia solution to the platinum(II) chloride solution while stirring.", "3. Continue stirring until the solution turns dark brown and a precipitate forms.", "4. Filter the precipitate and wash it with water to remove any impurities.", "5. Dry the precipitate to obtain tetraammineplatinum(II) chloride.", "Step 2: Formation of TETRAAMMINEPLATINUM(II) TETRACHLORO-", "1. Dissolve tetraammineplatinum(II) chloride in water to form a solution.", "2. Bubble hydrogen chloride gas through the solution while stirring.", "3. Continue stirring until the solution turns yellow and a precipitate forms.", "4. Filter the precipitate and wash it with water to remove any impurities.", "5. Dry the precipitate to obtain TETRAAMMINEPLATINUM(II) TETRACHLORO-." ] } | |

CAS 编号 |

13820-46-7 |

分子式 |

Cl4H12N4Pt2 |

分子量 |

600.1 g/mol |

IUPAC 名称 |

azane;platinum(2+);tetrachloride |

InChI |

InChI=1S/4ClH.4H3N.2Pt/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 |

InChI 键 |

UBTDQVRNDDEBSJ-UHFFFAOYSA-J |

规范 SMILES |

N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |

相关CAS编号 |

13820-46-7 13820-45-6 13965-91-8 (Parent) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

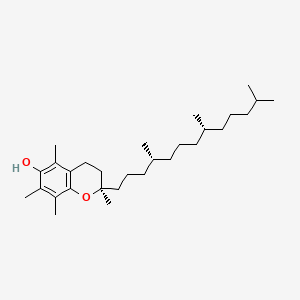

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)